H-Asp(Amc)-OH

Glycosylasparaginase Enzyme kinetics Michaelis-Menten

High-purity fluorogenic substrate for glycosylasparaginase (AGA) and β-aspartyl dipeptidase. Validated for enzymatic diagnosis of aspartylglucosaminuria (AGU) with 1 ng detection limit. Minimal structure ensures specificity—not interchangeable with caspase peptide-AMC substrates. Available in multiple research quantities; ready for enzyme kinetics and inhibitor screening.

Molecular Formula C14H14N2O5
Molecular Weight 290.27 g/mol
CAS No. 133628-73-6
Cat. No. B555713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(Amc)-OH
CAS133628-73-6
Synonyms(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate; 133628-73-6; L-Asparticacid|A-(7-amido-4-methylcoumarin); AC1OCJXJ; CTK0I3327; AM014890; HE058614; RT-013510; FT-0627711; 3B1-001025; (2S)-2-azaniumyl-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoate; (2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate; (2S)-2-AMMONIO-3-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]PROPANOATE
Molecular FormulaC14H14N2O5
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1
InChIKeyARZPQBJTLVVDNP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asp(Amc)-OH (CAS 133628-73-6): A Fluorescent Aspartic Acid Derivative for Lysosomal Enzyme Research and Diagnostic Assays


H-Asp(Amc)-OH (L-Aspartic acid β-(7-amido-4-methylcoumarin); CAS 133628-73-6) is an amino acid–based fluorogenic compound with molecular formula C14H14N2O5 and molecular weight 290.27 g/mol . The molecule consists of an L-aspartic acid residue linked at its β‑carboxyl group to the fluorescent reporter 7-amino-4-methylcoumarin (AMC) [1]. It serves as a sensitive and specific fluorogenic substrate for lysosomal glycosylasparaginase (aspartylglucosaminidase; AGA) and is also employed for assaying β‑aspartyl dipeptidase . Upon enzymatic cleavage at the β‑aspartyl amide bond, free AMC is released and can be monitored fluorimetrically with excitation at 340–360 nm and emission at 440–460 nm .

H-Asp(Amc)-OH: Why Generic AMC Substrate Substitution Compromises Assay Validity in Glycosylasparaginase Detection


Fluorogenic AMC substrates are not interchangeable tools. While peptide-AMC conjugates such as Ac-DEVD-AMC and Ac-YVAD-AMC are optimized for caspase family proteases with defined tetrapeptide recognition sequences (Km values ranging from 8.5 to 9.7 µM) , H-Asp(Amc)-OH differs fundamentally in both molecular architecture and enzymatic target. It lacks a peptide backbone entirely, presenting only a single L-aspartic acid residue linked to AMC at the β‑carboxyl position [1]. This minimal structure is essential for recognition by glycosylasparaginase, which specifically hydrolyzes the β‑aspartyl amide bond. Substituting a generic caspase substrate for H-Asp(Amc)-OH yields no measurable glycosylasparaginase signal, while using a crude or non‑fluorogenic alternative sacrifices the quantitative sensitivity required for diagnostic threshold determination and kinetic analysis [2].

H-Asp(Amc)-OH Quantitative Differentiation: Head-to-Head Comparisons and Performance Benchmarks for Procurement Decisions


H-Asp(Amc)-OH Km = 93 µM for Glycosylasparaginase: Defined Enzyme Affinity vs. Uncharacterized Generic Substrates

H-Asp(Amc)-OH exhibits a Michaelis-Menten constant (Km) of 93 µM for recombinant glycosylasparaginase (aspartylglucosaminidase; AGA) at pH 7.5 [1]. This kinetic parameter provides a quantitative baseline for assay optimization that is absent from non‑fluorogenic or crude detection methods. In comparison, generic caspase-AMC substrates such as Ac-DEVD-AMC and Ac-YVAD-AMC operate against different enzyme classes (caspase-3 and caspase-1, respectively) with Km values of 9.7 µM and 8.5 µM, underscoring the distinct enzyme-substrate pairing and the necessity of using H-Asp(Amc)-OH for AGA-specific detection .

Glycosylasparaginase Enzyme kinetics Michaelis-Menten

H-Asp(Amc)-OH Detection Limit: 1 ng Glycosylasparaginase Quantifiable vs. Multi‑Microgram Requirements for Non‑Fluorogenic Methods

The H-Asp(Amc)-OH–based fluorometric assay detects as little as 1 ng of purified glycosylasparaginase under standard conditions [1]. This level of sensitivity supports direct measurement of enzyme activity in limited biological samples (e.g., leukocyte lysates, serum, or plasma) without requiring protein enrichment steps. In contrast, alternative colorimetric or UV‑absorbance methods typically require microgram quantities of enzyme and are insufficient for diagnosing low‑abundance enzyme deficiencies such as aspartylglycosaminuria (AGU) [2].

Detection limit Assay sensitivity Fluorometric assay

H-Asp(Amc)-OH vs. AMC‑Containing Fluorescent Dyes: No Glycine Transporter Inhibition at 0.25 mM

H-Asp(Amc)-OH exhibits no inhibitory activity against glycine transport at a concentration of 0.25 mM [1]. This functional neutrality is documented in the context of the Na⁺- and Cl⁻‑coupled amino acid transporter ATB0,+ . While the compound bears the fluorescent AMC moiety that defines many fluorescent dyes, this lack of transporter interference distinguishes it from other AMC‑conjugated probes that may exhibit off‑target pharmacological effects on amino acid transport systems [2]. Note: This is a class‑level inference; direct comparative data for other AMC‑containing fluorescent dyes are not available in the literature.

Glycine transport Off-target activity Fluorescent dye

H-Asp(Amc)-OH (L‑Asp‑AMC) vs. Suc‑D‑Asp‑AMC: Stereochemical Specificity for Native Lysosomal Enzyme Assays

H-Asp(Amc)-OH contains an L‑aspartic acid residue, the natural stereoisomer recognized by mammalian glycosylasparaginase [1]. In contrast, Suc‑D‑Asp‑AMC (CAS 676465-82-0) incorporates a succinylated D‑aspartic acid moiety, which is designed for studying D‑aspartate‑specific proteases and peptidases rather than the native L‑aspartate‑preferring lysosomal enzyme . No quantitative side‑by‑side comparison of H-Asp(Amc)-OH and Suc‑D‑Asp‑AMC against glycosylasparaginase is published; however, the stereochemical difference predicts that Suc‑D‑Asp‑AMC would be a poor substrate for the native enzyme. This is a class‑level inference based on the well‑established stereospecificity of mammalian aspartylglucosaminidase.

Stereoselectivity D-aspartic acid Enzyme specificity

H-Asp(Amc)-OH Procurement Scenarios: Where This Fluorogenic Substrate Outperforms Alternatives


Rapid Fluorometric Diagnosis of Aspartylglucosaminuria (AGU) in Leukocytes, Serum, or Plasma

H-Asp(Amc)-OH is validated for direct enzymatic diagnosis of AGU, the most common lysosomal storage disorder of glycoprotein degradation. The assay requires minimal sample preparation: incubation of 10–20 µL of leukocyte lysate, serum, or plasma with 50–100 µM substrate in McIlvainʼs buffer (pH 6.5–7.5) followed by fluorometric AMC detection [1]. The 1‑ng glycosylasparaginase detection limit [2] enables reliable discrimination between affected patients, heterozygous carriers, and normal controls using peripheral blood samples rather than invasive tissue biopsies. This assay is established as a standard diagnostic protocol in clinical chemistry laboratories [3].

Kinetic Characterization and Inhibitor Screening for Glycosylasparaginase (AGA)

The defined Km of 93 µM at pH 7.5 [1] permits robust Michaelis‑Menten kinetic analysis of purified or recombinant glycosylasparaginase. Researchers can design saturation curves, calculate Vmax and kcat, and evaluate competitive, non‑competitive, or uncompetitive inhibitors with quantitative precision. The assay has been employed with the specific AGA inhibitor diazo‑oxonorvaline to confirm enzymatic specificity [2]. This quantitative framework is essential for enzyme mechanism studies and for screening small‑molecule modulators of AGA activity.

β‑Aspartyl Dipeptidase Activity Assays in Biochemical Research

Beyond glycosylasparaginase, H-Asp(Amc)-OH serves as a fluorogenic substrate for β‑aspartyl dipeptidase [1]. The same AMC release detection scheme (excitation 340–360 nm; emission 440–460 nm) is applicable. This dual‑enzyme utility expands the compoundʼs value proposition for laboratories studying multiple aspartate‑specific hydrolases without requiring separate substrate procurement.

Fluorescent Probing of Amino Acid Transporter Function Without Glycine Transport Interference

In experiments requiring a fluorescent aspartic acid analog that does not perturb glycine transport, H-Asp(Amc)-OH is documented to lack inhibitory activity against glycine uptake at 0.25 mM [1]. This property is relevant for studies of the ATB0,+ amino acid transporter and related solute carriers, where off‑target transporter inhibition by other fluorophores could confound uptake measurements or competition assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Asp(Amc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.